- 1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, Federal Republic of Germany, , ,
Cas no 96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester)

96568-07-9 structure
Produktname:7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
CAS-Nr.:96568-07-9
MF:C14H12ClFN2O3
MW:310.708086013794
MDL:MFCD08458313
CID:61854
PubChem ID:11722954
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- ETHYL 1-CYCLOPROPYL-7-CHLORO-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYLRIDINE CARBOXYLATE
- 1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8- Naphthyridine-3-Carboxylic acid
- Ethyl1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate
- 1-Cyclopropyl-6-Fluoro-7-Chloride-4-Oxo-1,4-Dihydro-1,8-Napthyridine-3-Carboxylie acid
- 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester
- ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylicacid ethyl ester
- C14H12ClFN2O3
- ethyl 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluo
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (ACI)
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid Ethyl Ester;
- Ethyl7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- AKOS015999949
- MFCD08458313
- AS-13782
- DTXSID30471143
- 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4- oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 96568-07-9
- CS-0046189
- 1-cyclopropyl-6-fluoro-7- chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
- SCHEMBL5422476
- RWCZOVMOKFTUAD-UHFFFAOYSA-N
- SY047866
- AC-7741
- cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
-
- MDL: MFCD08458313
- Inchi: 1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3
- InChI-Schlüssel: RWCZOVMOKFTUAD-UHFFFAOYSA-N
- Lächelt: O=C(C1C(=O)C2C(=NC(=C(C=2)F)Cl)N(C2CC2)C=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 310.05200
- Monoisotopenmasse: 310.0520481g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 4
- Komplexität: 495
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 59.5
- XLogP3: 3
Experimentelle Eigenschaften
- Dichte: 1.727
- Schmelzpunkt: 173-175°C
- Siedepunkt: 485.919°C at 760 mmHg
- Flammpunkt: 247.675°C
- Brechungsindex: 1.692
- PSA: 61.19000
- LogP: 2.70060
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Lagerzustand:Inert atmosphere,2-8°C
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB336937-25g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |
96568-07-9 | 25g |
€111.70 | 2025-02-17 | ||
TRC | C365395-25g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 25g |
$ 856.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y0983230-100g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 95% | 100g |
$330 | 2024-08-02 | |
abcr | AB336937-5 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |
96568-07-9 | 5g |
€77.40 | 2023-04-26 | ||
Chemenu | CM141358-25g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 95+% | 25g |
$226 | 2021-08-05 | |
Alichem | A219007994-100g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 96% | 100g |
$711.48 | 2023-08-31 | |
TRC | C365395-1g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 1g |
$ 127.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT513-5g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 96% | 5g |
97.0CNY | 2021-08-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358143-1 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |
96568-07-9 | 1g |
¥1,504.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358143A-5 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |
96568-07-9 | 5g |
¥4,513.00 | 2023-07-10 |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylateJournal of Heterocyclic Chemistry, 1991, 28(2), 541-3,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
- Use of tetrabutylammonium fluoride as a cyclization agent in the synthesis of bactericidal 4-pyridone-3-carboxylic acid derivativesTetrahedron Letters, 1988, 29(16), 1931-4,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylates as antibacterials, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux
Referenz
- Method for synthesis of Gemifloxacin main-ring compound, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Toluene ; rt → 130 °C
Referenz
- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of antimicrobial quinolones and heterocyclic compounds, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of fluoronicotinic acid derivatives as intermediates for naphthyridine antibiotics, Japan, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt
1.2 30 min, rt
1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
1.2 30 min, rt
1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
Referenz
- Structure aided design of chimeric antibioticsBioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2428-2433,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Oxalyl chloride
Referenz
- Preparation of naphthyridinone- and quinolonecarboxylic acids as antibacterial agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Synthesis and antibacterial activity of new 5-substituted 1-cyclopropyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidsJournal of Heterocyclic Chemistry, 1992, 29(4), 985-9,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ; 1.5 h, 75 - 80 °C
Referenz
- Preparation of quinolonecarboxylate derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride
1.2 Solvents: Toluene
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
1.2 Solvents: Toluene
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Referenz
- Process for preparing quinolonecarboxylic acid esters and 1,8-naphthyridinecarboxylic acid esters, Japan, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Acetic anhydride ; rt → 130 °C; 20 h, 130 °C
1.2 Solvents: Ethanol ; 2 h, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt
1.2 Solvents: Ethanol ; 2 h, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt
Referenz
- Preparation of quinolonecarboxylic acid derivatives as antibacterial agents, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- 1,8-Naphthyridine derivatives, European Patent Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- One-pot four-step process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using DMF dialkyl acetals, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of 3-amino-2-arylcarbonylacrylates or -acrylonitriles as intermediates for antibacterial agents, Japan, , ,
Herstellungsverfahren 18
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Raw materials
- 3-Pyridinepropanoic acid, 2,6-dichloro-α-[(cyclopropylamino)methylene]-5-fluoro-β-oxo-, ethyl ester
- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8naphthyridine-3-carboxylic Acid
- (dimethoxymethyl)dimethylamine
- Methyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate
- cyclopropanamine
- ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(dimethylamino)acrylate
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preparation Products
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Verwandte Literatur
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96568-07-9)7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

Reinheit:99%
Menge:100g
Preis ($):150.0